3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid

Descripción general

Descripción

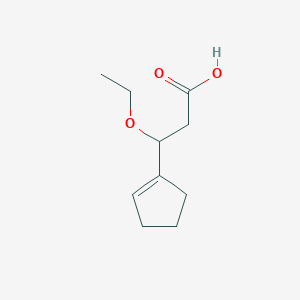

3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid is a chemical compound with the molecular formula C10H16O3. It is characterized by a cyclopentene ring attached to an ethoxy group and a propanoic acid moiety. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid typically involves the following steps:

Formation of Cyclopent-1-en-1-yl Group: This can be achieved through the dehydration of cyclopentanol using a strong acid catalyst such as sulfuric acid.

Introduction of the Ethoxy Group: The cyclopent-1-en-1-yl group is then reacted with ethyl iodide in the presence of a base like potassium carbonate to introduce the ethoxy group.

Conversion to Propanoic Acid: Finally, the ethoxy group is converted to the propanoic acid moiety through hydrolysis using aqueous acid or base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to improve efficiency and yield. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or aldehydes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclopentene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

Oxidation: Formation of carboxylic acids and esters.

Reduction: Production of alcohols and aldehydes.

Substitution: Generation of halogenated derivatives and hydroxylated compounds.

Aplicaciones Científicas De Investigación

Agricultural Applications

One of the most significant applications of 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid is its role in agriculture, particularly as an ethylene response inhibitor. Ethylene is a plant hormone that regulates various physiological processes, including fruit ripening and senescence.

- Ethylene Inhibition : The compound has been studied for its effectiveness in blocking ethylene receptors in plants, thereby delaying fruit ripening and extending shelf life. This application is crucial for improving agricultural yield and reducing post-harvest losses .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

- Synthesis of Derivatives : The compound can be utilized to synthesize derivatives with specific biological activities, making it valuable in drug development and material science.

Research into the biological effects of this compound has revealed potential pharmacological properties.

- Pharmacological Effects : Preliminary studies suggest that this compound may exhibit antitumor activity by inhibiting cancer cell proliferation pathways. This aspect is still under investigation but highlights the potential therapeutic applications in oncology .

Case Study 1: Ethylene Response Inhibition

A study demonstrated that applying this compound to tomato plants significantly delayed fruit ripening compared to untreated controls. The treated fruits showed a lower rate of ethylene production, leading to extended shelf life and reduced spoilage during transport.

Case Study 2: Synthesis of Antitumor Agents

In a laboratory setting, researchers synthesized a series of analogs derived from this compound. These compounds were tested for their ability to inhibit specific cancer cell lines, with some derivatives showing promising results in reducing cell viability.

Mecanismo De Acción

The mechanism by which 3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid is unique due to its specific structural features. Similar compounds include:

3-(Cyclopent-1-en-1-yl)acrylonitrile: This compound differs by having an acrylonitrile group instead of the ethoxy group.

3-Cyclopenten-1-ylmethanol: This compound has a hydroxymethyl group attached to the cyclopentene ring.

2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: This compound has additional methyl and prop-2-ynyl groups.

These compounds share the cyclopentene ring but differ in their substituents, leading to different chemical properties and reactivities.

Actividad Biológica

3-(Cyclopent-1-en-1-yl)-3-ethoxypropanoic acid, with the chemical formula CHO and a molecular weight of 184.23 g/mol, is a compound of interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 184.23 g/mol

- CAS Number : 1354952-75-2

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as a ligand in receptor studies, influencing signaling pathways and biochemical processes within cells. Research indicates that compounds with similar structures often exhibit modulating effects on specific receptors or enzymes, potentially acting as agonists or antagonists.

Therapeutic Potential

Preliminary studies suggest that this compound could have applications in drug development due to its unique structural properties. It may be investigated for its role in treating conditions linked to inflammation, cancer, or metabolic disorders. However, detailed pharmacological studies are necessary to establish its efficacy and safety profile.

Example Case Study: Receptor Interaction

A study examining the interaction of similar cyclopentene derivatives with epidermal growth factor receptors (EGFR) demonstrated significant inhibition of cell proliferation in cancer cell lines. The findings indicated that these compounds could potentially serve as leads in developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

3-(cyclopenten-1-yl)-3-ethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-9(7-10(11)12)8-5-3-4-6-8/h5,9H,2-4,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHAIHJUQBKJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=O)O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.